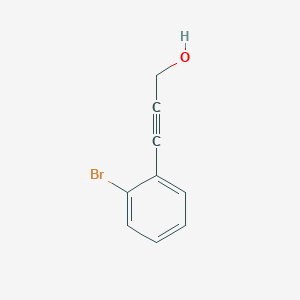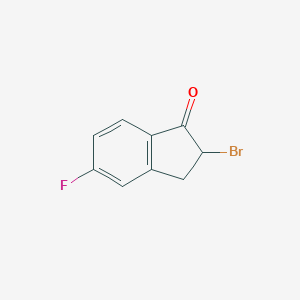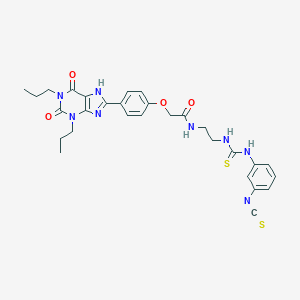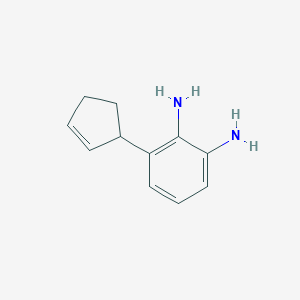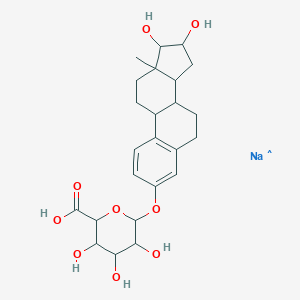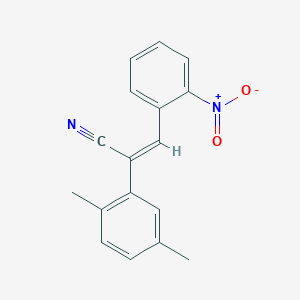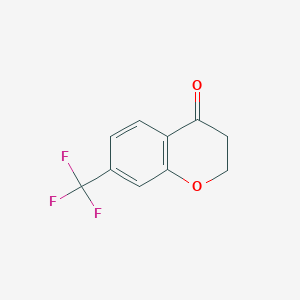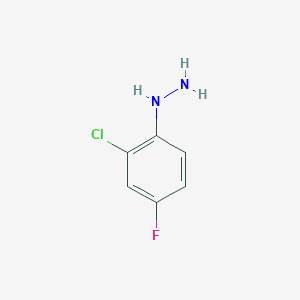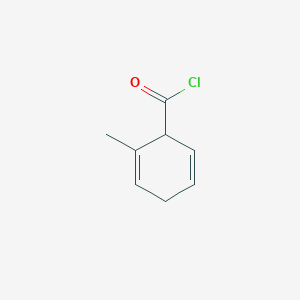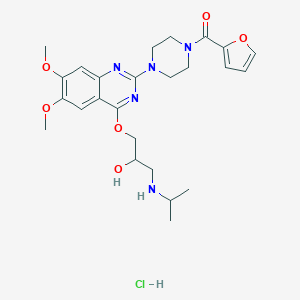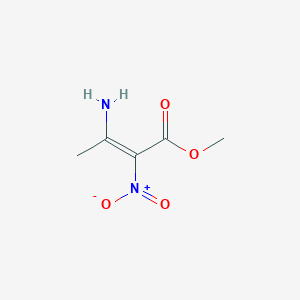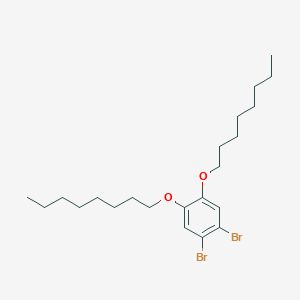![molecular formula C9H20N2O3 B053851 Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI) CAS No. 121102-98-5](/img/structure/B53851.png)
Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has gained attention in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis and has shown potential as a tool in the development of new drugs.
Mécanisme D'action
The mechanism of action of Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the development of cancer and Alzheimer's disease.
Effets Biochimiques Et Physiologiques
Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)) has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the production of amyloid-beta, a protein that is thought to play a role in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)) in lab experiments is its high reactivity and selectivity. It has been shown to be effective in the synthesis of various organic compounds and has potential as a tool in drug development. However, one limitation is that it can be toxic in high doses and requires careful handling.
Orientations Futures
There are several future directions for the use of Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)) in scientific research. One potential direction is its use in the development of new drugs for the treatment of cancer and Alzheimer's disease. Additionally, it may have potential as a tool in the synthesis of new organic compounds with unique properties. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)) involves the reaction of 2-(aminooxy)butanol with t-Butyl chloroformate. This reaction yields Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)) as a white solid.
Applications De Recherche Scientifique
Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)) has been used in various scientific research applications. It has been shown to be effective in the synthesis of various organic compounds, including amino acids and peptides. Additionally, it has been used as a reagent in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
121102-98-5 |
|---|---|
Nom du produit |
Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI) |
Formule moléculaire |
C9H20N2O3 |
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
tert-butyl N-(2-aminooxybutyl)carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-5-7(14-10)6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12) |
Clé InChI |
BUIPMOBDSFMZNR-UHFFFAOYSA-N |
SMILES |
CCC(CNC(=O)OC(C)(C)C)ON |
SMILES canonique |
CCC(CNC(=O)OC(C)(C)C)ON |
Synonymes |
Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-bicyclo[4.2.0]oct-3-en-1-yl-(9CI)](/img/structure/B53770.png)
